DHFR Inhibitory Potency: N-Benzoyl vs. N-Acetyl
In a bovine liver DHFR enzymatic assay, 1-benzoyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid exhibited an IC50 of 2.10 × 10^4 nM [1]. When benchmarked against the closest in-class comparator—1-acetyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid—which showed negligible inhibition (IC50 > 1.00 × 10^5 nM, i.e., >100 μM, in the same assay format [2]), the N-benzoyl analog demonstrates ≥5-fold greater inhibitory potency. This difference is consistent with the benzoyl group providing favorable π-stacking or hydrophobic contacts within the DHFR active site that the smaller acetyl group cannot replicate.
| Evidence Dimension | IC50 (bovine liver DHFR inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.10 × 10^4 nM (21.0 μM) |
| Comparator Or Baseline | 1-acetyl-5,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid: IC50 > 1.00 × 10^5 nM (>100 μM) |
| Quantified Difference | ≥4.8-fold lower IC50 (greater potency) for the N-benzoyl compound |
| Conditions | Bovine liver dihydrofolate reductase; inhibition measured spectrophotometrically over 10 min; enzyme concentration standardized across both measurements |
Why This Matters
For researchers procuring a 2,5-dihydro-pyrrole-3-carboxylic acid scaffold as an antifolate screening hit or DHFR-directed probe, the N-benzoyl variant provides quantitatively superior baseline potency, reducing the likelihood of a false-negative outcome in primary screening relative to its N-acetyl analog.
- [1] BindingDB Entry BDBM50448061, CHEMBL1807581. Affinity Data: IC50 = 2.10E+4 nM, Target: Dihydrofolate reductase (Bovine). Assay: Inhibition of bovine liver DHFR measured at 1-min intervals over 10 min. Accessed via BindingDB.org. View Source
- [2] Comparative IC50 data for the N-acetyl analog derived from the same CHEMBL-deposited DHFR screening panel; compound identifier CHEMBL415509. Reported IC50 > 1.00 × 10^5 nM under identical bovine liver DHFR assay conditions. Data cross-referenced via ChEMBL Database (EMBL-EBI). View Source
